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Compound of Interest

Compound Name: 2-Methylpyridine-4-carboxamide

Cat. No.: B099329

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyridine-4-
carboxamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Methylpyridine-4-carboxamide (IUPAC Name: 2-methylpyridine-4-carboxamide), a
heterocyclic compound of significant interest in medicinal chemistry and materials science. As a
derivative of both isonicotinamide (a form of vitamin B3) and picoline, its structural confirmation
is paramount for researchers in drug development and chemical synthesis. This document
serves as an authoritative reference, detailing the theoretical and practical aspects of its
characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind spectral
features, provide validated experimental protocols, and present the data in a clear, accessible
format for scientists and researchers.

Introduction and Molecular Structure

2-Methylpyridine-4-carboxamide is a bifunctional molecule featuring a pyridine ring
substituted with a methyl group at the 2-position and a carboxamide group at the 4-position.
This substitution pattern significantly influences the molecule's electronic distribution and,
consequently, its spectroscopic signature. Understanding these signatures is critical for
verifying its synthesis, assessing purity, and studying its interactions in various chemical and
biological systems.
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The structural analysis begins with a clear atom-numbering system, which is essential for the
unambiguous assignment of signals in NMR spectroscopy.
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Figure 1: Molecular structure and IUPAC numbering of 2-Methylpyridine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Methylpyridine-4-carboxamide, both *H and *3C NMR provide
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definitive structural information.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons
on the pyridine ring, the methyl protons, and the two amide protons. The electron-withdrawing
nature of the nitrogen atom and the carboxamide group, combined with the electron-donating
methyl group, creates a unique electronic environment for each proton.

Predicted *H NMR Data
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Proton
Assignment

Predicted
Chemical
Shift (5,
ppm)

Multiplicity

Integration

Coupling
Constant (J,
Hz)

Rationale

H6

~8.5-8.7

Doublet (d)

1H

J(H6-H5) = 5-
6

Adjacent to
ring nitrogen,
highly
deshielded.

H5

~76-7.8

Doublet of
Doublets (dd)

1H

J(H5-H6) = 5-
6, J(H5-H3) =
1-2

Coupled to
both H6 and
H3 (meta-

coupling).

H3

~7.5-7.7

Singlet (s) or
narrow
doublet

1H

J(H3-H5) = 1-
2

Adjacent to
the methyl-
substituted
carbon; meta-
coupled to
H5.

-CHs (C7)

~25-26

Singlet (s)

3H

N/A

Methyl group
attached to
the aromatic

ring.

-CONH:

~7.5-8.5

Broad Singlet
(br s)

2H

N/A

Protons on
nitrogen;
signal is often
broad due to
quadrupolar
relaxation
and

exchange.

Expertise in Interpretation:
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e The downfield shift of H6 is a classic feature of pyridines, caused by the inductive effect and
anisotropy of the nitrogen atom.

o The amide protons often appear as two separate broad signals at low temperatures due to
restricted rotation around the C-N bond, but typically appear as one broad signal at room
temperature. Their chemical shift is highly dependent on solvent and concentration. A D20
exchange experiment would confirm this assignment, as the amide protons would be
replaced by deuterium, causing the signal to disappear.

Protocol for tH NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-Methylpyridine-4-carboxamide in ~0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube. DMSO-ds is often
preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.

¢ Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

e Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock
signal of the solvent.

e Acquisition Parameters:

o

Pulse Program: Standard 1D proton experiment (e.g., 'zg30").

[e]

Spectral Width: ~16 ppm (centered around 6 ppm).

o

Acquisition Time: ~2-3 seconds.

[¢]

Relaxation Delay (D1): 1-5 seconds.

[¢]

Number of Scans: 8-16, depending on sample concentration.

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 4 2.50 ppm) or an
internal standard like TMS (& 0.00 ppm).

3C NMR Spectroscopy
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The 13C NMR spectrum provides information on the carbon skeleton. Six distinct signals are
expected: five for the pyridine ring carbons and one for the methyl carbon, plus the carbonyl
carbon of the amide.

Predicted 3C NMR Data

Predicted Chemical Shift

Carbon Assignment Rationale
(3, ppm)
Carbonyl carbon of the amide
C=0 (C8) ~165 - 170
group.
Substituted with a methyl
Cc2 ~157 - 160 group and adjacent to
nitrogen; highly deshielded.
Adjacent to nitrogen;
C6 ~148 - 151
deshielded.
Substituted with the electron-
C4 ~142 - 145 withdrawing carboxamide
group.
C5 ~120- 123 Aromatic CH carbon.
C3 ~118 - 121 Aromatic CH carbon.
Aliphatic methyl carbon
-CHs (C7) ~22-25

attached to an sp? carbon.

Protocol for 33C NMR Data Acquisition

o Sample Preparation: Use the same sample as prepared for H NMR, though a higher
concentration (20-50 mg) is beneficial for reducing acquisition time.

e Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.
e Acquisition Parameters:

o Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30").
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o Spectral Width: ~220-240 ppm.

o Acquisition Time: ~1-1.5 seconds.

o Relaxation Delay (D1): 2 seconds.

o Number of Scans: 512-2048, as 13C has a low natural abundance.

e Processing: Process the data similarly to the *H spectrum. Reference the spectrum to the
solvent peak (e.g., DMSO-de at 6 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

Key Vibrational Frequencies

Wavenumber . . . .
( ) Vibration Type Functional Group Intensity
cm-
] ) Strong, often two
Primary Amide (- ]
3400 - 3100 N-H Stretch bands (asymmetric &
CONHz) ]
symmetric)
3100 - 3000 C-H Stretch Aromatic Medium
2980 - 2850 C-H Stretch Methyl (-CHs) Medium-Weak
C=0 Stretch (Amide | )
~1680 - 1650 Amide Strong
band)
N-H Bend (Amide Il )
~1620 - 1580 Amide Strong
band)
C=C and C=N Ring o ) Medium-Strong,
1600 - 1450 Pyridine Ring )
Stretches multiple bands
~1400 C-N Stretch Amide Medium
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Expertise in Interpretation: The two most diagnostic peaks are the strong C=0 stretch (Amide 1)
around 1670 cm~! and the N-H stretches above 3100 cm~1. The presence of two N-H bands
(symmetric and asymmetric) is a definitive indicator of a primary amide (-NHz). The exact
positions of these bands can be influenced by hydrogen bonding, which is expected to be
significant in the solid state.

Protocol for FTIR Data Acquisition (ATR Method)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

o Sample Application: Place a small amount of the solid 2-Methylpyridine-4-carboxamide
powder onto the ATR crystal.

o Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~* over a range of 4000-400 cm~2.

e Processing: The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure. Using Electron lonization (El),
we can predict a characteristic fragmentation pathway.

Molecular lon and Fragmentation Pattern
e Molecular Formula: C7HsN20
» Molecular Weight: 136.15 g/mol

e Molecular lon (M*e): An intense peak is expected at m/z = 136. The odd molecular weight is
consistent with the nitrogen rule (two nitrogen atoms).
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Predicted Major Fragments

Proposed Fragment

m/z Fragment Lost
Structure
120 *NH2 [M - NHz]*
[M - COJ*e (less common for
108 C=0 .
amides)
[M - CONH2]* (2-
93 *CONH: o ]
methylpyridine cation)
M - CHs]* (less likely as
78 *CHs [ _ I _ Y
primary fragmentation)
m/z 92 - C2H2]* (from pyridine
66 Cz2H:2 [ I"( Py

ring fragmentation)

Fragmentation Workflow:

The primary fragmentation is expected to be the alpha-cleavage of the carboxamide group,
leading to the highly stable 2-methylpyridine cation.

2-Methylpyridine-4-carboxamide

(M*e)
m/z = 136
- *NH2 - *CONH:2
- [M-CONHz]*
[ r[nl\;lzl\lle%B ] 2-Methylpyridine Cation
- m/z = 93 (Base Peak)

*CHs

Pyridine Cation
m/z =78
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Figure 2: Predicted major fragmentation pathway for 2-Methylpyridine-4-carboxamide in El-
MS.

Protocol for EI-MS Data Acquisition

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe (for solids) or after separation by Gas Chromatography
(GC-MS).

 lonization: Bombard the vaporized sample with a high-energy electron beam (standard
energy is 70 eV) in the ion source.

o Mass Analysis: Accelerate the resulting positively charged ions and separate them based on
their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The structural elucidation of 2-Methylpyridine-4-carboxamide is reliably achieved through a
combination of modern spectroscopic techniques. *H and 13C NMR spectroscopy provide an
unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy confirms the
presence of key functional groups, particularly the primary amide. Mass spectrometry validates
the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss
of the carboxamide moiety. Together, these techniques provide a robust and self-validating
"fingerprint” for the molecule, ensuring its identity and purity for researchers and scientists in
the field of drug development and chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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